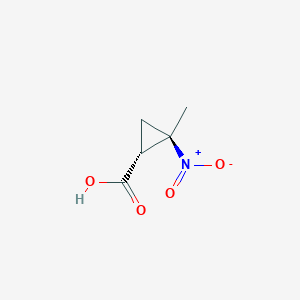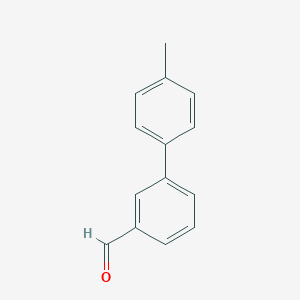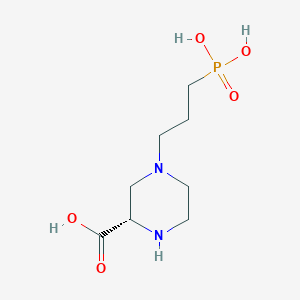
2-Pyrrolidin-2-yl-1H-Indol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-pyrrolidin-2-yl-1H-indole derivatives involves various chemical strategies, including Brønsted acid-catalyzed [3+2]-cycloaddition, silver-mediated oxidative phosphinoylation, Rh/Cu-catalyzed multiple bond cleavage, and aryne annulation. These methods enable the construction of the core structure with high efficiency and selectivity. Notably, the Brønsted acid-catalyzed cycloaddition and silver-mediated reactions allow for the formation of complex indole derivatives under mild conditions, illustrating the versatility of synthetic approaches to access this scaffold (Bera & Schneider, 2016); (Chen et al., 2016).
Molecular Structure Analysis
The molecular structure of 2-pyrrolidin-2-yl-1H-indole derivatives is characterized by various analytical techniques. X-ray crystallography studies reveal that these compounds often adopt specific conformations due to intramolecular interactions. For example, the pyrrolidine ring may exhibit a twist conformation, while indole rings are nearly planar, demonstrating the conformational preferences of these molecules in the solid state (Savithri et al., 2015).
Chemical Reactions and Properties
2-Pyrrolidin-2-yl-1H-indole compounds participate in a variety of chemical reactions, demonstrating their reactivity and functional versatility. These reactions include cascade transformations involving C-P bond formation, cyclization, and isomerization, showcasing the compound's ability to undergo complex transformations while forming new bonds and molecular frameworks (Silalai & Saeeng, 2023).
Wissenschaftliche Forschungsanwendungen
Antivirale Aktivität
Indol-Derivate, einschließlich „2-Pyrrolidin-2-yl-1H-Indol“, haben vielversprechende antivirale Aktivität gezeigt . Beispielsweise wurden 6-Amino-4-substituierte Alkyl-1H-Indol-2-substituierte Carboxylate-Derivate als effektive antivirale Wirkstoffe berichtet .
Entzündungshemmende Aktivität
Indol-Derivate haben entzündungshemmende Eigenschaften gezeigt . Spezielle Verbindungen wie (S)-N-(1-(Benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamid haben entzündungshemmende und analgetische Wirkungen gezeigt .
Antitumoraktivität
Indol-Derivate besitzen Antitumoreigenschaften . Die einzigartige Aromatizität und die vielfältige Reaktivität von Indol haben seit Jahrzehnten das Interesse von Synthesechemikern geweckt und zur Entwicklung komplexer und vielfältiger heterocyclischer Strukturen mit Antitumorpotential geführt .
Antioxidative Aktivität
Pyrrolidin-2-on-Derivate, zu denen auch „this compound“ gehört, haben eine antioxidative Aktivität gezeigt . Dies macht sie wertvoll für die Synthese von pharmazeutischen Zwischenprodukten .
Antibakterielle Aktivität
Indol-Derivate haben antimikrobielle Eigenschaften gezeigt . Dies hat bei Forschern das Interesse geweckt, eine Vielzahl von Indol-Derivaten für den potenziellen Einsatz in antimikrobiellen Anwendungen zu synthetisieren<a aria-label="1: Indol-Derivate haben antimikrobielle Eigenschaften gezeigt1" data-citationid="6ad5468a-d176-2e73-0495-33eb5bc49e35-30" h="ID=SERP,5015.1" href="
Zukünftige Richtungen
Indole derivatives, including “2-pyrrolidin-2-yl-1H-indole”, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen .
Wirkmechanismus
Target of Action
It is known that indole derivatives, which include 2-pyrrolidin-2-yl-1h-indole, bind with high affinity to multiple receptors . This suggests that 2-pyrrolidin-2-yl-1H-indole could potentially interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 2-pyrrolidin-2-yl-1H-indole may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound could influence multiple biochemical pathways.
Pharmacokinetics
The physicochemical parameters of pyrrolidine, a component of 2-pyrrolidin-2-yl-1h-indole, suggest that it could efficiently explore the pharmacophore space due to sp3-hybridization . This could potentially impact the bioavailability of 2-pyrrolidin-2-yl-1H-indole.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular levels.
Eigenschaften
IUPAC Name |
2-pyrrolidin-2-yl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-2-5-10-9(4-1)8-12(14-10)11-6-3-7-13-11/h1-2,4-5,8,11,13-14H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBLRQAOBHNNED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394665 | |
| Record name | 2-pyrrolidin-2-yl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
112565-42-1 | |
| Record name | 2-pyrrolidin-2-yl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What medical conditions could potentially benefit from the development of 2-pyrrolidin-2-yl-1H-indole derivatives as NO-synthase inhibitors?
A1: The research paper [] suggests that 2-pyrrolidin-2-yl-1H-indole derivatives, by acting as NO-synthase inhibitors, hold potential for treating a range of medical conditions. These include:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















